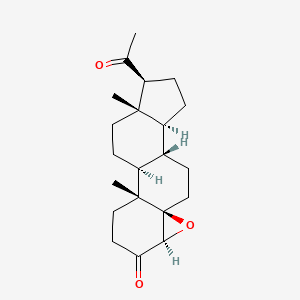
4beta,5beta-Epoxypregnane-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4beta,5beta-Epoxypregnane-3,20-dione is a steroid. It derives from a hydride of a pregnane.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Cytotoxic Activities
Research on pregnanes, including compounds structurally related to 4beta,5beta-Epoxypregnane-3,20-dione, has demonstrated their potential in anti-inflammatory and cytotoxic applications. Bai et al. (2007) isolated various pregnanes from Nerium oleander and found that these compounds showed significant anti-inflammatory activity in vitro, as well as cytotoxic activity against various human cell lines (Bai et al., 2007).
Enzyme Inhibition and Receptor Binding
Progesterone derivatives, which include 4beta,5beta-Epoxypregnane-3,20-dione, have been studied for their effects on enzyme inhibition and receptor binding. Bratoeff et al. (2010) investigated several derivatives for their inhibition of 5 alpha-reductase types 1 and 2, and their binding to the androgen receptor. Their results contribute to understanding the mechanism of action of these compounds in the body (Bratoeff et al., 2010).
Modulation of Serotonergic Neurons
Robichaud and Debonnel (2004) explored how neurosteroids, including 5beta-pregnane-3,20-dione (a similar compound to 4beta,5beta-Epoxypregnane-3,20-dione), affect the firing activity of serotonin neurons. Their study suggests that neurosteroids can significantly influence the activity of these neurons, indicating potential antidepressant effects (Robichaud & Debonnel, 2004).
Role in Steroid Metabolism
Herl et al. (2006) and (2009) conducted studies on progesterone 5beta-reductase, which is involved in the metabolism of compounds like 4beta,5beta-Epoxypregnane-3,20-dione. These studies provide insight into the molecular biology and enzymatic pathways involved in steroid metabolism (Herl et al., 2006), (Herl et al., 2009).
Neuroactive Properties
Pillai et al. (2004) explored the effects of various steroids, including those structurally similar to 4beta,5beta-Epoxypregnane-3,20-dione, on GABAA receptors. Their findings highlight the neuroactive properties of these steroids, which could have implications for mood and behavior modulation (Pillai et al., 2004).
Synthesis and Molecular Interactions
Numazawa et al. (2000) focused on synthesizing derivatives of steroids, including 4beta,5beta-epoxy derivatives of 16alpha-hydroxyandrostenedione, which relate to 4beta,5beta-Epoxypregnane-3,20-dione. Such research contributes to our understanding of the chemical synthesis and molecular interactions of these compounds (Numazawa & Yoshimura, 2000).
Propiedades
Número CAS |
17597-24-9 |
|---|---|
Nombre del producto |
4beta,5beta-Epoxypregnane-3,20-dione |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(1S,2R,6R,8R,11S,12S,15S,16S)-15-acetyl-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)14-4-5-15-13-6-11-21-18(24-21)17(23)8-10-20(21,3)16(13)7-9-19(14,15)2/h13-16,18H,4-11H2,1-3H3/t13-,14+,15-,16-,18-,19+,20+,21-/m0/s1 |
Clave InChI |
AHUAGQAMTIBPDR-JFYOIKPISA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(CCC(=O)[C@@H]4O5)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)
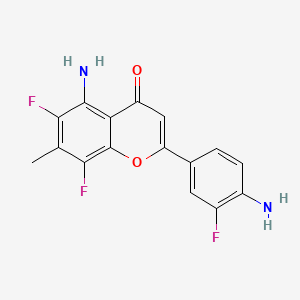

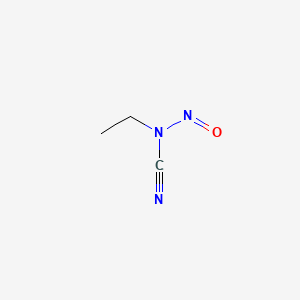
![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)
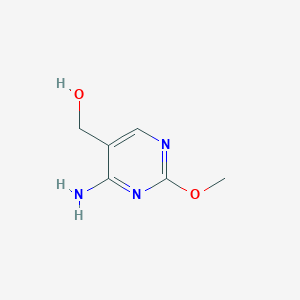
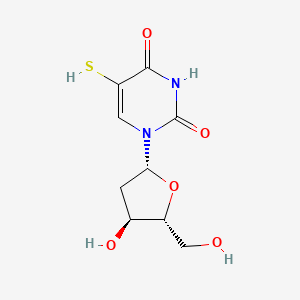
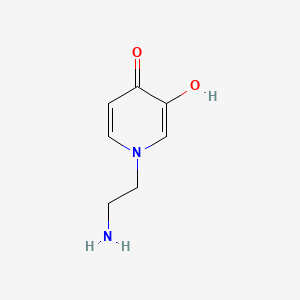
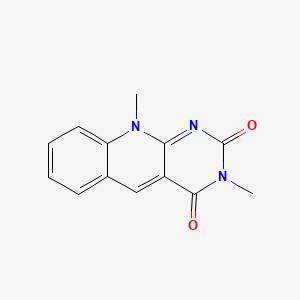


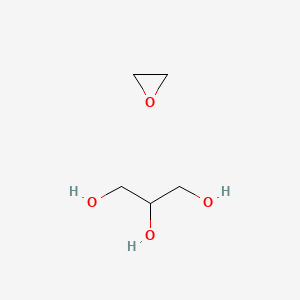
![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)